Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Catalog No.
S12085115
CAS No.
M.F
C24H18BrClO4
M. Wt
485.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl...

Product Name

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

IUPAC Name

ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Molecular Formula

C24H18BrClO4

Molecular Weight

485.8 g/mol

InChI

InChI=1S/C24H18BrClO4/c1-2-28-24(27)22-17-12-21(29-14-16-10-6-7-11-19(16)26)18(25)13-20(17)30-23(22)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3

InChI Key

SFCZUUKGLRYDRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3Cl)Br)C4=CC=CC=C4

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound features a bromo substituent at the 6-position, a methoxy group at the 5-position, and an ethyl ester at the carboxylic acid moiety located at the 3-position of the benzofuran. The presence of a chlorophenyl group enhances its potential biological activity, making it of interest in medicinal chemistry.

The chemical reactivity of ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be explored through various reactions:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, where nucleophiles can replace bromine, leading to different derivatives.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization at various positions.

Research indicates that compounds similar to ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate exhibit significant biological activities, including:

  • Anticancer Properties: Some benzofuran derivatives have shown potential as anticancer agents due to their ability to inhibit tumor growth.
  • Anti-inflammatory Effects: Certain modifications of benzofurans are known for their anti-inflammatory properties, which may be relevant for this compound.
  • Antimicrobial Activity: Compounds with similar structures have been investigated for their ability to combat bacterial and fungal infections.

The synthesis of ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves several steps:

  • Formation of Benzofuran Core: The initial step may involve cyclization reactions between appropriate phenolic precursors and carbonyl compounds.
  • Bromination: The introduction of the bromo group can be achieved through bromination reactions using bromine or brominating agents.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Esterification: Finally, the carboxylic acid can be converted to an ethyl ester using ethanol and an acid catalyst.

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating cancer or inflammatory diseases.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique structural properties might find applications in developing new materials with specific functionalities.

Studies on the interactions of ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics:

  • Protein Binding Studies: Investigating how this compound binds to plasma proteins can provide insights into its bioavailability and distribution.
  • Receptor Interaction: Evaluating its affinity for specific receptors (e.g., G protein-coupled receptors) can elucidate its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can help predict its efficacy and safety profiles.

Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate shares structural similarities with several other compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 6-bromo-5-methoxy-2-phenylbenzofuranSimilar core structure but lacks chlorophenylMay exhibit different biological activities due to structural variations
Ethyl 6-chloro-5-methoxybenzofuranChlorine instead of bromine at position 6Different reactivity and possibly altered biological effects
Ethyl 5-methylbenzofuranLacks additional substituents on the benzene ringsSimpler structure with potentially different applications

These comparisons highlight the uniqueness of ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate in terms of its specific substituents and potential biological activities, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

7

Hydrogen Bond Acceptor Count

4

Exact Mass

484.00770 g/mol

Monoisotopic Mass

484.00770 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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